molecular formula C11H14ClNO B3034827 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde CAS No. 2368871-31-0

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

Número de catálogo: B3034827
Número CAS: 2368871-31-0
Peso molecular: 211.69
Clave InChI: WVMIJZUZHWYOGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde is a specialized chiral chemical building block of high value to organic and medicinal chemistry research. This compound integrates a propionaldehyde core that is substituted with a 4-chlorophenyl group and a dimethylamino functionality, creating a multifunctional intermediate. Its structure makes it particularly useful for the synthesis of more complex molecules, including potential pharmacologically active compounds. The aldehyde group is highly reactive and allows for further transformations, such as reductive amination to form secondary or tertiary amines, or condensation reactions to form carbon-carbon bonds. The dimethylamino group can serve as a key element in the development of molecules that target aminergic receptors or transporters. Researchers can utilize this compound in the design and synthesis of compound libraries for high-throughput screening, or as a precursor in the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-(4-chlorophenyl)-3-(dimethylamino)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-6,8,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMIJZUZHWYOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

synthesis of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

This guide provides a comprehensive overview of the synthesis of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde, a substituted β-amino aldehyde. These compounds serve as versatile intermediates in medicinal chemistry and materials science, valued for their dual functionality which allows for a wide range of subsequent chemical modifications. This document is intended for researchers, chemists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights into the synthetic process.

The molecular architecture of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde points directly to the Mannich reaction as the most logical and efficient synthetic pathway. This powerful three-component condensation reaction is a cornerstone of organic synthesis for its ability to form a carbon-carbon and a carbon-nitrogen bond in a single operation, constructing a β-amino carbonyl moiety.[1][2]

The reaction for this specific target involves the aminoalkylation of an acidic α-proton in an aldehyde.[2] The three key components are:

  • Active Hydrogen Compound: 4-Chlorophenylacetaldehyde, which provides the core α-aryl aldehyde structure.

  • Aldehyde: Formaldehyde, which acts as a one-carbon electrophilic linker.

  • Secondary Amine: Dimethylamine, which provides the terminal amino group.

The selection of the Mannich reaction is predicated on its high atom economy, convergence, and the ready availability of the required starting materials.

The Underlying Chemistry: Reaction Mechanism

Understanding the reaction mechanism is critical for troubleshooting and optimization. The process begins with the formation of a highly reactive electrophile, the Eschenmoser's salt precursor (a dimethylaminomethyl cation), from the condensation of dimethylamine and formaldehyde. This step is typically acid-catalyzed to facilitate the dehydration of the intermediate hemiaminal.

The 4-chlorophenylacetaldehyde, under the same acidic conditions, undergoes tautomerization to its more nucleophilic enol form. The subsequent and final step is the nucleophilic attack of the enol on the iminium cation, which proceeds rapidly to form the stable β-amino aldehyde product.

G cluster_0 Iminium Ion Formation Dimethylamine H-N(CH₃)₂ Hemiaminal HO-CH₂-N(CH₃)₂ Dimethylamine->Hemiaminal Formaldehyde CH₂=O Iminium_Ion [CH₂=N⁺(CH₃)₂] Hemiaminal->Iminium_Ion Product 2-(4-Cl-Ph)-3-(NMe₂)-propionaldehyde Start_Aldehyde 4-Cl-Ph-CH₂-CHO Enol 4-Cl-Ph-CH=CH-OH Start_Aldehyde->Enol Enol->Product

Caption: Reaction mechanism for the Mannich synthesis.

Detailed Experimental Protocol

This protocol is adapted from well-established procedures for analogous Mannich reactions, such as the synthesis of β-dimethylaminopropiophenone.[3] The expertise lies in adapting the conditions for an aldehyde substrate, which is more prone to self-condensation than a ketone.

Materials and Reagents
ReagentFormulaMol. Wt.Quantity (10 mmol scale)MolesNotes
4-ChlorophenylacetaldehydeC₈H₇ClO154.591.55 g10.0 mmolThe key starting material. Can be sensitive to air and light.
Dimethylamine Hydrochloride(CH₃)₂NH·HCl81.540.98 g12.0 mmolStable, non-volatile source of dimethylamine.
Paraformaldehyde(CH₂O)n(30.03)n0.39 g13.0 mmolSolid, polymeric source of formaldehyde. Less hazardous than formalin.
Ethanol (95%)C₂H₅OH46.0720 mL-Reaction solvent.
Concentrated HClHCl36.46~0.2 mL-Acid catalyst.
Diethyl Ether / MTBE--As needed-For extraction.
Saturated NaHCO₃ SolutionNaHCO₃84.01As needed-For neutralization.
Anhydrous MgSO₄ or Na₂SO₄--As needed-Drying agent.
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenylacetaldehyde (1.55 g, 10.0 mmol), dimethylamine hydrochloride (0.98 g, 12.0 mmol), and paraformaldehyde (0.39 g, 13.0 mmol).

    • Scientist's Insight: Using a slight excess of the amine and formaldehyde components ensures complete consumption of the more valuable starting aldehyde, driving the reaction to completion.

  • Solvent and Catalyst Addition: Add 95% ethanol (20 mL) followed by a catalytic amount of concentrated hydrochloric acid (~0.2 mL).

    • Scientist's Insight: The HCl serves a dual purpose: it catalyzes both the formation of the electrophilic iminium ion from the hemiaminal and the tautomerization of the starting aldehyde to its nucleophilic enol form.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The solids will gradually dissolve as the reaction proceeds. Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Dilute the remaining solution with 50 mL of deionized water. The product is likely protonated and water-soluble. Wash the aqueous solution with diethyl ether (2 x 25 mL) to remove any non-basic impurities or unreacted starting aldehyde.

    • Scientist's Insight: This initial wash in acidic conditions is a crucial purification step to separate the basic product from neutral or acidic side-products.

  • Product Isolation: Cool the aqueous layer in an ice bath and slowly add saturated sodium bicarbonate solution with stirring until the pH is basic (pH ~8-9). The free base of the product should precipitate or form an oil.

  • Extraction and Drying: Extract the product from the aqueous layer with a suitable organic solvent like diethyl ether or MTBE (3 x 30 mL). Combine the organic extracts, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The aldehyde can be sensitive, so purification via column chromatography on silica gel should be performed promptly using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate with 1% triethylamine to prevent product degradation on the acidic silica).

Process Workflow and Validation

A robust synthetic procedure requires defined checkpoints for validation and quality control.

Caption: Experimental workflow for the synthesis.

Product Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.5-9.8 ppm), aromatic protons (~7.2-7.4 ppm), a multiplet for the CH-CH₂ fragment, and a singlet for the two methyl groups of the dimethylamino moiety (~2.2-2.4 ppm).

  • ¹³C NMR: Will show a downfield signal for the aldehyde carbonyl (~200 ppm), signals in the aromatic region, and aliphatic signals for the backbone carbons and the N-methyl groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₁H₁₄ClNO) should be observed.

  • FT-IR: Key stretches include the aldehyde C=O (~1725 cm⁻¹) and C-H (~2720 and ~2820 cm⁻¹).

Safety Considerations

  • Paraformaldehyde: Is a source of formaldehyde, which is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • 4-Chlorophenylacetaldehyde: Can be an irritant. Avoid skin and eye contact.

  • Dimethylamine Hydrochloride: While more stable than the free amine, it can release HCl and dimethylamine. Handle with care.

  • Solvents: Ethanol and diethyl ether are highly flammable. Ensure no ignition sources are present during the reaction and work-up.

This guide provides a robust framework for the synthesis of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde. By understanding the underlying mechanistic principles and adhering to a carefully planned experimental protocol, researchers can reliably produce this valuable synthetic intermediate.

References

  • Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5. (URL: )
  • Mannich reaction - Wikipedia. (URL: [Link])

  • Stereoselective Arylation of Amino Aldehydes: Overriding Natural Substrate Control through Chelation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Mannich Reaction - Organic Chemistry Portal. (URL: [Link])

  • Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates - PMC. (URL: [Link])

  • (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one - PMC. (URL: [Link])

  • Preparation of modified peptides: direct conversion of α-amino acids into β-amino aldehydes. (URL: [Link])

  • US5072037A - Process for the preparation of 2-(4-chlorophenyl)
  • Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids - PMC. (URL: [Link])

  • Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism - Macmillan Group - Princeton University. (URL: [Link])

  • The Enantioselective α-Arylation of Aldehydes via Organo-SOMO Catalysis. An Ortho-Selective Arylation Reaction Based on an Open-Shell Pathway - PMC. (URL: [Link])

  • The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines | Request PDF - ResearchGate. (URL: [Link])

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - MDPI. (URL: [Link])

  • Synthesis of 2-(4-Chlorophenyl)-N-[4-(dimethylamino)phenyl]-N-methyl-3H-imidazo[4,5-b]pyridine-3-acetamide - PrepChem.com. (URL: [Link])

  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica. (URL: [Link])

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (URL: [Link])

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC. (URL: [Link])

  • Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC. (URL: [Link])

  • (S)-1-Phenyl-1-propanol - Organic Syntheses Procedure. (URL: [Link])

  • A Versatile Synthesis of Chiral β-aminophosphines - PubMed. (URL: [Link])

  • Mannich-Type Reaction of N,O-Acetals with Ketones Mediated by a Combination of TiCl4 and PhSiCl3 | Request PDF - ResearchGate. (URL: [Link])

  • Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands - RSC Publishing. (URL: [Link])

  • (PDF) ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. - ResearchGate. (URL: [Link])

Sources

Navigating the Synapse: A Technical Guide to the Mechanism of Action of Dapoxetine, a Short-Acting Serotonin Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate landscape of neuropharmacology, the precise modulation of neurotransmitter systems is a cornerstone of therapeutic intervention. This guide delves into the molecular mechanism of action of Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI). While the initial query specified 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde, a compound with limited publicly available data, we will focus on the well-characterized and structurally related molecule, Dapoxetine. This compound provides an exemplary case study for researchers, scientists, and drug development professionals interested in the molecular intricacies of neurotransmitter transporter inhibition. Dapoxetine's primary therapeutic indication is the treatment of premature ejaculation, a condition where its rapid onset and short half-life are particularly advantageous. Understanding its mechanism of action is crucial for the development of novel therapeutics targeting the serotonergic system.

The Serotonergic Synapse: The Stage for Action

The central nervous system relies on a delicate balance of neurotransmitters to regulate mood, cognition, and physiological processes. Serotonin (5-hydroxytryptamine or 5-HT) is a key player in this symphony, with its signaling meticulously controlled at the synapse. Following its release from the presynaptic neuron, serotonin traverses the synaptic cleft to bind to and activate postsynaptic receptors. The termination of this signal is primarily mediated by the serotonin transporter (SERT), a presynaptic protein that actively reabsorbs serotonin from the synaptic cleft back into the presynaptic neuron.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Vesicles with Serotonin (5-HT) serotonin 5-HT presynaptic_vesicle->serotonin Release sert Serotonin Transporter (SERT) presynaptic_neuron Presynaptic Neuron Terminal sert->presynaptic_neuron Recycling serotonin->sert Reuptake postsynaptic_receptor Postsynaptic 5-HT Receptors serotonin->postsynaptic_receptor Binding & Activation postsynaptic_neuron Postsynaptic Neuron Dendrite

Figure 1: A simplified diagram of a serotonergic synapse, illustrating the release, action, and reuptake of serotonin (5-HT).

Molecular Mechanism of Action: The Dapoxetine-SERT Interaction

The therapeutic efficacy of Dapoxetine stems from its high-affinity binding to the serotonin transporter (SERT). By occupying the serotonin binding site on SERT, Dapoxetine allosterically inhibits the reuptake of serotonin from the synaptic cleft. This blockade leads to an accumulation of serotonin in the synapse, thereby enhancing and prolonging its action on postsynaptic 5-HT receptors. This increased serotonergic neurotransmission in specific neural pathways is believed to be the primary mechanism through which Dapoxetine exerts its therapeutic effects.

Dapoxetine exhibits a high affinity for the human serotonin transporter, with a reported inhibition constant (Ki) in the low nanomolar range. This indicates a potent and specific interaction with its primary molecular target.

Compound Binding Affinity (Ki, nM) for hSERT
Dapoxetine1.1

Table 1: Binding affinity of Dapoxetine for the human serotonin transporter (hSERT).

The rapid onset of action and short half-life of Dapoxetine are key pharmacokinetic properties that distinguish it from other SSRIs. This profile is attributed to its rapid absorption and metabolism, primarily by cytochrome P450 enzymes in the liver. This pharmacokinetic profile is particularly suited for on-demand treatment.

Investigating the Mechanism of Action: Key Experimental Protocols

The elucidation of Dapoxetine's mechanism of action relies on a suite of well-established in vitro and in vivo assays. These protocols are designed to quantify the compound's interaction with its target and to assess its functional consequences.

Radioligand Binding Assay for SERT Affinity

This assay directly measures the affinity of Dapoxetine for the serotonin transporter.

Objective: To determine the inhibition constant (Ki) of Dapoxetine for the human serotonin transporter (hSERT).

Methodology:

  • Preparation of Membranes: Cell membranes expressing hSERT are prepared from a suitable cell line (e.g., HEK293 cells stably transfected with the hSERT gene).

  • Radioligand Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to SERT (e.g., [³H]-citalopram).

  • Competitive Binding: Increasing concentrations of Dapoxetine are added to the incubation mixture to compete with the radioligand for binding to SERT.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Dapoxetine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

start Start: Prepare hSERT-expressing cell membranes incubation Incubate membranes with [³H]-citalopram and varying concentrations of Dapoxetine start->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis end End: Determine Dapoxetine's affinity for hSERT analysis->end

Figure 2: Workflow for a radioligand binding assay to determine the affinity of a compound for the serotonin transporter.

In Vitro Serotonin Reuptake Assay

This functional assay measures the ability of Dapoxetine to inhibit the uptake of serotonin into cells expressing SERT.

Objective: To determine the potency of Dapoxetine in inhibiting serotonin reuptake.

Methodology:

  • Cell Culture: Cells expressing hSERT are cultured in appropriate plates.

  • Pre-incubation with Dapoxetine: The cells are pre-incubated with various concentrations of Dapoxetine.

  • Addition of Radiolabeled Serotonin: A known concentration of radiolabeled serotonin (e.g., [³H]-5-HT) is added to the cells.

  • Incubation and Termination: The cells are incubated for a short period to allow for serotonin uptake. The uptake is then terminated by washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of Dapoxetine that inhibits 50% of serotonin uptake (IC50) is determined.

Downstream Signaling and Physiological Effects

The inhibition of serotonin reuptake by Dapoxetine leads to a cascade of downstream events. The increased synaptic concentration of serotonin results in enhanced activation of various postsynaptic 5-HT receptor subtypes. The specific physiological effects of Dapoxetine are thought to be mediated by the activation of 5-HT receptors in specific brain regions involved in the ejaculatory reflex, such as the spinal cord and brainstem.

Conclusion

Dapoxetine serves as a compelling example of a rationally designed therapeutic agent targeting a specific neurotransmitter transporter. Its mechanism of action, centered on the potent and selective inhibition of the serotonin transporter, has been extensively characterized through a combination of in vitro binding and functional assays. The insights gained from studying Dapoxetine not only illuminate the pathophysiology of conditions like premature ejaculation but also provide a valuable framework for the development of future generations of neuromodulatory drugs. The experimental protocols outlined in this guide represent the foundational tools for any researcher or drug development professional seeking to characterize the interaction of novel compounds with the serotonergic system.

References

  • Giuliano, F., & Clément, P. (2006). Serotonin and premature ejaculation: from physiology to patient management. The Journal of Sexual Medicine, 3(s4), 4-13. [Link]

  • Pryor, J. L., Althof, S. E., Steidle, C., Rosen, R. C., Crowe, J. S., & Mills, I. W. (2006). Efficacy and tolerability of dapoxetine in treatment of premature ejaculation: an integrated analysis of two double-blind, randomised controlled trials. The Lancet, 368(9539), 929-937. [Link]

  • Sorbera, L. A., Castañer, J., & Castañer, R. M. (2005). Dapoxetine hydrochloride. Drugs of the Future, 30(3), 256. [Link]

  • Modi, N. B., Dresser, M. J., & Simon, M. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology, 46(3), 301-309. [Link]

Pharmacophore Profiling and Bioactivity Potential of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, highly functionalized building blocks often possess intrinsic biological activity that can be harnessed for therapeutic development. 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde (CAS: 2368871-31-0) is a structurally rich Mannich base derivative featuring a halogenated aromatic ring, a basic tertiary amine, and a reactive electrophilic aldehyde.

This technical whitepaper provides an in-depth framework for evaluating the potential biological activity of this compound. By analyzing its structural motifs, we predict its primary utility as either a monoamine transporter ligand or a targeted covalent inhibitor (TCI) . The following guide outlines the mechanistic rationale, predictive quantitative data, and self-validating experimental workflows required to rigorously profile this compound in a drug development setting.

Structural & Mechanistic Rationale

To understand the biological potential of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde, we must deconstruct its pharmacophore. The molecule presents a trifecta of functional groups, each contributing to a distinct mode of target engagement.

Pharmacophore Analysis
  • 4-Chlorophenyl Ring: The halogenated aromatic ring provides significant lipophilicity, driving partitioning into hydrophobic binding pockets (e.g., via π−π stacking or Van der Waals interactions). Halogenation at the para-position frequently enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation.

  • Dimethylamino Group: With a predicted pKa of ~8.5–9.0, this tertiary amine is predominantly protonated at physiological pH (7.4). This cationic state is the universal electrostatic anchor for many central nervous system (CNS) targets.

  • Aldehyde Moiety: Unlike inert alkyl chains, the aldehyde acts as a weak electrophilic "warhead." It is capable of forming reversible imines (Schiff bases) with primary amines, such as the ε -amino groups of lysine residues on target proteins.

Monoamine Transporter Engagement

The spatial arrangement of the aryl group and the basic amine separated by a short aliphatic backbone is the classic pharmacophore for monoamine reuptake inhibitors (e.g., sibutramine, chlorpheniramine).

The primary high-affinity binding site (the S1 pocket) of the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters contains a highly conserved aspartate residue (Asp79 in DAT, Asp98 in SERT, Asp75 in NET)[1]. Molecular dynamics simulations and structural biology confirm that this aspartate forms a critical ionic salt bridge with the protonated amine of substrates and inhibitors[2]. The 4-chlorophenyl group is perfectly suited to occupy the adjacent hydrophobic sub-pocket.

Targeted Covalent Inhibition (TCI) Potential

Historically, aldehydes were avoided in drug design due to concerns over off-target protein haptenization. However, the field of covalent inhibitors has experienced a massive resurgence, shifting toward rationally designed targeted covalent inhibitors[3].

If the compound successfully docks into a target's binding pocket via non-covalent interactions (driven by the aryl and amine groups), the aldehyde warhead is brought into close proximity with local nucleophiles. This proximity effect dramatically lowers the activation energy required for the aldehyde to react with a nearby lysine residue, forming a covalent Schiff base[4].

Mechanism Ligand 2-(4-Cl-Ph)-3-DMA-propanal Pocket Target Binding Pocket (Hydrophobic + Aspartate) Ligand->Pocket Non-covalent Docking Schiff Schiff Base Formation (Covalent Linkage) Ligand->Schiff Aldehyde Reactivity Lysine Target Lysine (Primary Amine) Pocket->Lysine Proximity Effect Lysine->Schiff Nucleophilic Attack

Fig 1: Proposed dual-mechanism binding pathway involving non-covalent docking and covalent linkage.

Quantitative Data & Predictive Profiling

Before initiating in vitro assays, it is critical to establish the physicochemical boundaries and target validation thresholds for the compound.

Table 1: Physicochemical Properties & Lipinski's Rule of 5 Compliance

PropertyPredicted ValueRule of 5 CompliancePharmacological Implication
Molecular Weight 211.69 g/mol Yes (< 500)Excellent oral bioavailability potential.
LogP (Lipophilicity) ~2.8Yes (< 5.0)Optimal for CNS penetration (Blood-Brain Barrier).
H-Bond Donors 0Yes (< 5)Reduces desolvation penalty during target binding.
H-Bond Acceptors 2 (N, O)Yes (< 10)Sufficient for target interaction without limiting permeability.
Rotatable Bonds 4Yes (< 10)High conformational flexibility to adapt to binding pockets.

Table 2: Comparative IC50​ Thresholds for Target Validation

TargetReference LigandExpected IC50​ RangeValidation Criteria for Test Compound
hDAT Nomifensine10 - 50 nM IC50​ < 1 µM indicates viable hit.
hSERT Citalopram1 - 5 nM IC50​ < 1 µM indicates viable hit.
hNET Nisoxetine1 - 10 nM IC50​ < 1 µM indicates viable hit.
HepG2 Cells Doxorubicin (Tox Control)< 1 µM CC50​ > 50 µM indicates acceptable safety window.

Experimental Workflows & Self-Validating Protocols

To rigorously test the hypotheses outlined above, we must deploy self-validating experimental systems. The following protocols are designed to eliminate false positives and establish clear causality between the compound's structure and its biological effects.

Protocol 1: Radioligand Binding Assay (Target Affinity)

Objective: Determine the binding affinity ( Ki​ ) of the compound at hDAT, hSERT, and hNET. Causality & Logic: By measuring the displacement of a known radiolabeled ligand, we quantify the compound's ability to occupy the S1 pocket. The protonated dimethylamino group is expected to compete directly with the radioligand for the conserved aspartate residue[1]. Self-Validation Logic:

  • Total Binding (TB) is defined using only the radioligand and vehicle.

  • Non-Specific Binding (NSB) is defined by adding a saturating concentration (10 µM) of Indatraline (a pan-monoamine transporter inhibitor). This ensures the signal measured is strictly receptor-mediated, not an artifact of the lipophilic compound partitioning into the membrane.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT, hSERT, or hNET. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., [3H] WIN35,428 for DAT), and the test compound in a concentration gradient (10 pM to 10 µM). Incubate at 25°C for 2 hours to reach equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial step: Pre-soak filters in 0.5% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the cationic test compound.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity via liquid scintillation counting. Calculate the IC50​ using a 4-parameter logistic regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: LC-MS/MS Covalent Adduct Mapping (Mechanism Validation)

Objective: Verify irreversible Schiff base formation between the aldehyde warhead and target lysine residues. Causality & Logic: Aldehydes react with primary amines to form imines. Because imines are reversible in aqueous media, they will dissociate during the harsh conditions of mass spectrometry ionization. We must chemically reduce the imine to a stable secondary amine to "trap" the interaction[3]. Self-Validation Logic:

  • Reduction Control: The assay is run in parallel with and without Sodium Cyanoborohydride ( NaCNBH3​ ). A true covalent Schiff base will only yield a stable mass shift (+195.08 Da) in the presence of the reducing agent.

  • Competition Control: Pre-incubating the protein with a known high-affinity reversible ligand blocks the active site. If the mass shift disappears, the covalent modification is target-specific and not random surface haptenization.

Step-by-Step Methodology:

  • Protein Incubation: Incubate 1 µM of recombinant target protein with 10 µM of the test compound in HEPES buffer (pH 7.4) for 60 minutes at 37°C.

  • Chemical Trapping: Add 5 mM NaCNBH3​ to the reaction mixture and incubate for an additional 30 minutes. This selectively reduces the Schiff base without reducing the unreacted aldehyde.

  • Denaturation & Digestion: Denature the protein with 8M urea. Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) and alkylate free cysteines with 20 mM Iodoacetamide. Digest the protein overnight at 37°C using sequencing-grade Trypsin.

  • LC-MS/MS Analysis: Desalt the peptides using C18 spin columns and analyze via a Q-TOF mass spectrometer. Interrogate the data for a mass shift of +195.08 Da on lysine residues, indicating successful covalent tethering.

Pathway & Workflow Visualizations

The integration of the above protocols forms a comprehensive screening funnel, ensuring that only compounds with verified efficacy, safety, and defined mechanisms of action progress to in vivo studies.

Workflow Prep Compound Preparation (DMSO Stock) Tox Cytotoxicity Counter-screen (HepG2/HEK293) Prep->Tox Bind Radioligand Binding Assay (DAT/SERT/NET) Prep->Bind Func Functional Reuptake Assay (In Vitro Efficacy) Tox->Func Viability > 80% Bind->Func IC50 < 1 µM MassSpec LC-MS/MS Proteomics (Covalent Adduct Mapping) Func->MassSpec Efficacy Confirmed

Fig 2: Step-by-step experimental workflow for evaluating bioactivity and target engagement.

References

  • [1] Pramod, A. B., et al. "Overview of Monoamine Transporters." Advances in Pharmacology, 2013. | Source: PMC - NIH | URL:[Link]

  • [3] Sutanto, F., et al. "Covalent inhibitors: a rational approach to drug discovery." RSC Medicinal Chemistry, 2020. | Source: PMC - NIH | URL:[Link]

  • [2] Koldsø, H., et al. "Monoamine transporters: insights from molecular dynamics simulations." Frontiers in Pharmacology, 2013. | Source: Frontiers | URL:[Link]

  • [4] Gehringer, M. "Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond." Molecules, 2024. | Source: MDPI | URL:[Link]

Sources

Methodological & Application

analytical methods for 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Analytical Methods for the Detection of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Robust Detection of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

Introduction and Scope

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde is a synthetic compound of interest in pharmaceutical development and chemical synthesis. As a potential process-related impurity or a synthetic intermediate, its precise detection and quantification are critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). The molecule's unique structure, featuring a reactive aldehyde, a basic tertiary amine, and a chlorinated aromatic ring, presents distinct analytical challenges and opportunities.

This guide provides a comprehensive overview and detailed protocols for three robust analytical methods: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be self-validating and are grounded in established analytical principles, providing scientists with the tools to implement these techniques with confidence.

Part 1: Physicochemical Properties and Analytical Rationale

A deep understanding of the analyte's chemical nature is paramount to selecting and optimizing an analytical method. The key functional groups of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde dictate its behavior and the most effective strategies for its detection.

  • Aldehyde Group (-CHO): The aldehyde functionality is highly reactive and susceptible to oxidation. While it possesses a weak native chromophore, its reactivity is advantageous for derivatization. Chemical derivatization can be employed to attach a strongly UV-absorbing molecule, dramatically enhancing detection sensitivity for HPLC-UV analysis. A widely adopted and highly effective strategy for aldehydes involves reaction with 2,4-dinitrophenylhydrazine (DNPH).[1][2]

  • Dimethylamino Group (-N(CH₃)₂): This tertiary amine group imparts a basic character to the molecule. This property can be exploited during sample preparation, such as using pH-adjusted liquid-liquid extraction (LLE) to isolate the analyte from acidic or neutral matrix components. Furthermore, the amine is readily protonated, making it an ideal candidate for positive-mode electrospray ionization (ESI) in LC-MS/MS, leading to high sensitivity.

  • 4-Chlorophenyl Group: The chlorinated aromatic ring provides a degree of UV absorbance and is the primary source of signal in a direct HPLC-UV analysis, although this may lack the sensitivity required for trace-level impurity analysis. Critically, the presence of a chlorine atom provides a definitive signature in mass spectrometry. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will exhibit a characteristic M+2 peak with approximately one-third the intensity of the M peak, which is a powerful tool for confirmation of identity in both GC-MS and LC-MS analysis.

Part 2: Recommended Analytical Methodologies & Protocols

Based on the analyte's properties, the following methods are recommended. Each offers a unique balance of sensitivity, selectivity, and accessibility.

Method 1: HPLC-UV with Pre-column DNPH Derivatization

This method is a robust and widely accessible technique, ideal for routine quality control when ultra-high sensitivity is not required. It leverages a classic chemical reaction to overcome the weak UV absorbance of the native aldehyde.[1][2]

Causality Behind Experimental Choices:

  • Derivatization: We convert the analyte into a 2,4-dinitrophenylhydrazone derivative. This new molecule absorbs strongly around 360 nm, moving it away from the low-UV region where many common solvents and matrix components interfere, thus increasing both sensitivity and selectivity.[2]

  • Reversed-Phase HPLC: A C18 column is chosen for its versatility and effectiveness in separating moderately polar organic molecules like the DNPH derivative.[3][4]

  • Mobile Phase: An acetonitrile/water gradient is used to ensure efficient elution and separation of the derivatized analyte from any excess DNPH reagent and other impurities.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Deriv Add DNPH Reagent Incubate (e.g., 60°C, 30 min) Extraction->Deriv HPLC HPLC Injection & C18 Separation Deriv->HPLC Detect UV/Vis Detection (λ = 360 nm) HPLC->Detect Data Data Acquisition & Quantification Detect->Data GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extraction Concentration Evaporate & Reconstitute in suitable solvent Extraction->Concentration GC GC Injection & Capillary Column Separation Concentration->GC MS Electron Ionization (EI) & Mass Analysis (Scan or SIM) GC->MS Data Data Acquisition & Spectral Interpretation MS->Data LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix Dilute Dilute with Mobile Phase & Filter (0.22 µm) Sample->Dilute LC LC Injection & C18 Separation Dilute->LC ESI Electrospray Ionization (ESI+) LC->ESI MSMS Tandem MS Analysis (MRM Mode) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Sources

Application Note: Derivatization Strategies for the GC-MS Analysis of 2-(4-Chlorophenyl)-3-dimethylaminopropanal

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Reaction Monitoring, and Impurity Profiling

Executive Summary

The gas chromatography-mass spectrometry (GC-MS) analysis of 2-(4-chlorophenyl)-3-dimethylaminopropanal (CAS 2368871-31-0) presents a significant analytical challenge. As a classic Mannich base containing both an aldehyde and a β -tertiary amine, this compound is highly susceptible to thermal degradation in standard GC injection ports. Direct injection inevitably leads to deamination, yielding inaccurate quantitative data and severe peak tailing.

This application note details a self-validating methoximation (MOX) derivatization protocol that stabilizes the molecule by locking the enolizable carbonyl group. By converting the labile aldehyde into a thermally stable methoxime, analysts can achieve intact molecular volatilization, sharp peak symmetry, and parts-per-billion (ppb) sensitivity.

Mechanistic Rationale: The Mannich Base Dilemma

To design a robust GC-MS method, one must first understand the causality behind the analyte's instability. 2-(4-Chlorophenyl)-3-dimethylaminopropanal features a highly acidic α -proton, flanked by an electron-withdrawing 4-chlorophenyl ring and an aldehyde group.

When exposed to a hot GC inlet (typically 250 °C), Mannich bases undergo rapid thermal degradation via an E1cB-like elimination or retro-Mannich cleavage[1][2]. The β -dimethylamino group acts as a leaving group, resulting in the expulsion of dimethylamine gas and the formation of the degradation product, 2-(4-chlorophenyl)acrylaldehyde .

The Derivatization Solution: To prevent this thermal elimination, the electron-withdrawing power of the aldehyde must be neutralized. Methoxyamine hydrochloride (MOX) is widely employed in GC-MS to convert reactive aldehydes into stable O-methyl oximes (methoximes)[3][4]. This reaction prevents tautomerization and locks the carbonyl group, completely halting the elimination pathway[4][5]. Because the molecule's amine is tertiary, subsequent silylation (e.g., with BSTFA) is unnecessary and would only introduce matrix artifacts.

Visualizing the Chemical Pathway

The following diagram illustrates the divergent pathways of direct injection versus the stabilized MOX derivatization workflow.

G A 2-(4-Chlorophenyl)-3- dimethylaminopropanal (Mannich Base) B Direct GC-MS Injection (Hot Inlet >200°C) A->B E MOX Derivatization (Methoxyamine HCl, 60°C) A->E C Thermal Elimination (- Dimethylamine) B->C D Degradation Product: 2-(4-Chlorophenyl)acrylaldehyde (m/z 166) C->D F Methoxime Derivative (Carbonyl Locked) E->F G Stable GC-MS Analysis (Intact m/z 240/242) F->G

Figure 1: Thermal degradation vs. stabilization of the target Mannich base via methoximation.

Self-Validating Experimental Protocol

A hallmark of a trustworthy analytical method is its ability to self-validate during routine execution. This protocol incorporates a System Suitability Ratio (SSR) to continuously monitor derivatization completeness and inlet inertness.

Reagents & Materials
  • Analyte: 2-(4-Chlorophenyl)-3-dimethylaminopropanal (1 mg/mL in anhydrous acetonitrile).

  • Derivatization Reagent: Methoxyamine hydrochloride (MOX), 20 mg/mL in anhydrous pyridine[3].

  • Internal Standard (IS): Triphenylamine (100 µg/mL in hexane) – chosen because it is a stable tertiary amine that does not react with MOX.

  • Extraction Solvent: LC-MS grade Hexane.

Step-by-Step Derivatization Workflow
  • Aliquot: Transfer 50 µL of the sample extract into a 2 mL glass autosampler vial with a PTFE-lined cap.

  • Evaporation: Gently evaporate the solvent to dryness under a stream of high-purity nitrogen at room temperature. Note: Strict anhydrous conditions prevent the hydrolysis of the MOX reagent.

  • Methoximation: Add 50 µL of the MOX reagent (20 mg/mL in pyridine) to the dried residue.

  • Incubation: Vortex for 10 seconds, then incubate in a heating block at 60 °C for 60 minutes to ensure complete oxime formation.

  • Liquid-Liquid Extraction (LLE): To prevent pyridine from degrading the GC column stationary phase over time, add 200 µL of Hexane (containing the IS) and 200 µL of LC-MS grade water.

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 3,000 rpm for 3 minutes.

  • Transfer: Carefully transfer 150 µL of the upper organic (hexane) layer into a GC vial equipped with a micro-insert for analysis.

GC-MS Instrumental Parameters
  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film). A highly deactivated column is mandatory for basic amines.

  • Inlet: 250 °C, Split ratio 10:1, 1 µL injection volume.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 80 °C (hold 1 min) 15 °C/min to 280 °C (hold 5 min).

  • MS Source & Quadrupole: 230 °C and 150 °C, respectively. Electron Ionization (EI) at 70 eV.

  • Acquisition: Full Scan (m/z 40–350) or SIM mode.

System Suitability & Self-Validation Metrics

To guarantee the integrity of the data, the analyst must monitor the ratio of the degradation artifact to the intact derivative.

  • Target Derivative (Methoxime): Monitor m/z 240 (Molecular Ion, 35 Cl) and m/z 58 (Base peak, [CH2​=N(CH3​)2​]+ ).

  • Degradation Artifact: Monitor m/z 166 (Molecular Ion of 2-(4-chlorophenyl)acrylaldehyde).

  • Validation Rule: The peak area ratio of m/z166/m/z240 must be < 0.05 . A ratio exceeding this threshold indicates either expired MOX reagent, incomplete incubation, or an active/contaminated GC inlet liner requiring immediate replacement.

Quantitative Data & Chromatographic Profiles

The table below summarizes the critical analytical metrics comparing the direct injection of the underivatized API versus the MOX-derivatized protocol. The data clearly demonstrates the necessity of the derivatization step for quantitative reliability.

Analytical ParameterUnderivatized (Direct Injection)MOX-Derivatized (Protocol)
Observed GC Peak 2-(4-Chlorophenyl)acrylaldehydeTarget Methoxime Derivative
Chromatographic Shape Broad, severe tailing (As > 2.5)Sharp, highly symmetrical (As < 1.1)
Molecular Ion ( M+∙ ) m/z 166 ( 35 Cl), 168 ( 37 Cl)m/z 240 ( 35 Cl), 242 ( 37 Cl)
Dominant Fragment (Base Peak) m/z 131 (Loss of Cl)m/z 58 ( [CH2​=N(CH3​)2​]+ )
Thermal Stability Yield Poor (< 5% intact API survives)Excellent (> 99% intact derivative)
Method Reproducibility (RSD%) > 18.5% (Unacceptable)< 2.0% (Pharma-grade)

Conclusion

The analysis of 2-(4-chlorophenyl)-3-dimethylaminopropanal via GC-MS is a textbook example of how a molecule's inherent structural biology—specifically its identity as a Mannich base—dictates the required analytical chemistry. Direct injection leads to catastrophic thermal elimination. By employing a targeted, self-validating methoximation protocol, analysts can effectively neutralize the reactivity of the α -proton, yielding robust, reproducible, and highly sensitive chromatographic data suitable for stringent drug development and quality control environments.

References

  • [1] Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. kpi.ua (Polymer Degradation Studies). URL:[Link]

  • [2] Solvent-Free Synthesis of 2-(1H-Benzimidazol-1-yl-methyl)-4-substituted 1-hydroxyaryl by the Two Component Mannich Reaction. clockss.org (Heterocycles). URL:[Link]

  • [4] Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. URL: [Link]

  • [5] What is the correct way to do TMS derivatization of plant leaves extract for GCMS analysis? ResearchGate Discussions. URL: [Link]

Sources

Application Note: 2-(4-Chlorophenyl)-3-(dimethylamino)propanal as a Versatile Building Block in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore rationale, synthetic divergence, and validated protocols for CAS 2368871-31-0.

Pharmacophore Rationale & Medicinal Chemistry Context

In the design of central nervous system (CNS) therapeutics, the spatial arrangement of lipophilic aromatic rings and basic amine moieties dictates binding affinity to monoamine transporters and G-protein coupled receptors (GPCRs). 2-(4-Chlorophenyl)-3-(dimethylamino)propanal (CAS 2368871-31-0) is a highly privileged building block that pre-installs two critical pharmacophores onto a reactive aldehyde backbone:

  • The 4-Chlorophenyl Moiety: Halogenation at the para-position of the phenyl ring serves a dual purpose. Pharmacokinetically, it blocks rapid CYP450-mediated para-hydroxylation, enhancing metabolic half-life. Pharmacodynamically, the electron-withdrawing chlorine atom increases the lipophilicity of the aryl group, optimizing its insertion into the hydrophobic binding pockets of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) 1. It is also a critical recognition element in allosteric modulators of the Cannabinoid CB1 receptor 2.

  • The Dimethylamino Group: This tertiary amine acts as a classic basic pharmacophore, protonating at physiological pH to form a critical salt bridge with highly conserved aspartate residues (e.g., Asp98 in SERT) within the orthosteric binding sites of monoamine targets 3.

  • The Aldehyde Handle: Unlike stable ketone or ester analogs, the highly electrophilic aldehyde allows for rapid, divergent late-stage functionalization, enabling the synthesis of complex multi-target antidepressants and peptidomimetics.

Physicochemical & ADME Profiling

To ensure this building block aligns with Lipinski’s Rule of Five for CNS penetration, we summarize its calculated physicochemical parameters below.

ParameterValueMedicinal Chemistry Implication
Molecular Weight 211.69 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for downstream functionalization (< 500 Da).
Calculated LogP ~2.1Ideal lipophilicity for blood-brain barrier (BBB) permeation without excessive non-specific binding.
Topological Polar Surface Area 20.3 ŲWell below the 90 Ų threshold required for optimal CNS exposure.
H-Bond Donors / Acceptors 0 / 2Minimizes desolvation penalties upon entering lipophilic target pockets.
Rotatable Bonds 4Provides sufficient conformational flexibility to induce fit within GPCR/transporter binding sites.

Divergent Synthetic Workflows

The true utility of 2-(4-chlorophenyl)-3-(dimethylamino)propanal lies in its synthetic divergence. By leveraging the reactivity of the aldehyde, medicinal chemists can access distinct chemical spaces from a single starting material.

SyntheticWorkflow A 2-(4-Chlorophenyl)-3- (dimethylamino)propanal (Core Building Block) B Pinnick Oxidation (NaClO2, NaH2PO4) A->B C Reductive Amination (NaBH(OAc)3, R-NH2) A->C D Grignard Addition (R-MgBr) A->D E α-Aryl-β-Amino Acids (Peptidomimetics) B->E F Substituted Arylpropylamines (Multi-target Antidepressants) C->F G Secondary Alcohols (GPCR Ligands) D->G

Caption: Divergent synthetic workflows for 2-(4-chlorophenyl)-3-(dimethylamino)propanal.

Biological Pathway & Target Engagement

When converted into arylpropylamine derivatives via reductive amination, the resulting scaffold acts as a potent inhibitor of monoamine reuptake, a mechanism central to modern antidepressant and anxiolytic therapies.

Pathway A Arylpropylamine Derivative (Synthesized Ligand) B 4-Chlorophenyl Group (Hydrophobic Pocket) A->B C Dimethylamino Group (Aspartate Salt Bridge) A->C D Serotonin Transporter (SERT) B->D  π-π / Hydrophobic E Norepinephrine Transporter (NET) B->E  π-π / Hydrophobic C->D  Ionic Interaction C->E  Ionic Interaction F Inhibition of Monoamine Reuptake D->F E->F G Synaptic 5-HT / NE Accumulation F->G H Antidepressant / Anxiolytic Efficacy G->H

Caption: Pharmacophore mapping and monoamine transporter engagement of arylpropylamine derivatives.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify reaction success at every stage.

Protocol A: Chemoselective Pinnick Oxidation to α-Aryl-β-Amino Acids

This protocol converts the aldehyde into a carboxylic acid, yielding a non-natural amino acid useful for peptidomimetic synthesis 4.

  • Causality of Design: The addition of 2-methyl-2-butene is not arbitrary; it acts as a critical scavenger for hypochlorous acid (HOCl) generated during the reaction. Without this scavenger, HOCl would rapidly oxidize the tertiary dimethylamino group into an N-oxide, leading to catastrophic yield loss. Furthermore, the NaH₂PO₄ buffer maintains a mildly acidic pH (~4.5), which is essential to generate the active oxidant (chlorous acid) while preventing base-catalyzed epimerization at the labile α-chiral center.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(4-chlorophenyl)-3-(dimethylamino)propanal (1.0 eq, 5.0 mmol) in a 4:1 mixture of tert-butanol and water (25 mL).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Buffer & Oxidant: Sequentially add solid NaH₂PO₄ (2.5 eq) followed by NaClO₂ (2.0 eq) in small portions over 10 minutes to prevent thermal spiking.

  • Reaction & Self-Validation: Stir the reaction at room temperature for 4 hours. Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active, non-polar aldehyde spot and the emergence of a highly polar, ninhydrin-positive baseline spot confirms the formation of the zwitterionic amino acid.

  • Workup: Concentrate the mixture in vacuo to remove tert-butanol. Adjust the aqueous layer to pH ~6.5 (the approximate isoelectric point of the product) using 1M HCl. Extract the zwitterionic product with a highly polar organic solvent mixture (e.g., CHCl₃:Isopropanol 3:1), dry over Na₂SO₄, and concentrate.

Protocol B: Reductive Amination for Arylpropylamine Synthesis

This protocol couples the aldehyde with a primary or secondary amine (e.g., an arylpiperazine) to generate multi-target CNS ligands.

  • Causality of Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over stronger reducing agents (like NaBH₄) due to its attenuated hydride-donating ability. It selectively reduces the electrophilic iminium ion formed in situ without reducing the starting aldehyde, thereby preventing the formation of a secondary alcohol byproduct. Catalytic acetic acid is added to accelerate iminium formation by facilitating the dehydration of the hemiaminal intermediate.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under nitrogen, dissolve the aldehyde (1.0 eq, 2.0 mmol) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis: Add glacial acetic acid (1.5 eq) to adjust the apparent pH to ~4-5. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. The suspension will gradually become a clear solution as the borohydride is consumed.

  • Reaction & Self-Validation: Stir for 12 hours at room temperature. Validation Check: Perform LC-MS analysis. The mass shift from the [M+H]+ of the aldehyde (m/z 212) to the new [M+H]+ of the coupled product, alongside the absence of the alcohol byproduct (m/z 214), validates the chemoselectivity of the reduction.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (15 mL) to neutralize the acetic acid and deprotonate the newly formed amine. Extract with dichloromethane (3 x 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography (Silica, DCM/MeOH gradient with 1% Et₃N modifier).

References

  • Li, Q., et al. "Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants." ResearchGate.
  • German, N., et al. "Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies..." Journal of Medicinal Chemistry.
  • Singh, et al. "Repurposing of Drugs–The Ketamine Story." Journal of Medicinal Chemistry.
  • MacMillan, D. W. C., et al. "Enantioselective Organocatalytic Amine Conjugate Addition." Journal of the American Chemical Society.

Sources

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Insights

The compound 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde (CAS: 2368871-31-0) is a highly versatile, bifunctional building block widely utilized in the synthesis of pharmaceutically relevant heterocycles[1]. Structurally, it is a Mannich base derived from 4-chlorophenylacetaldehyde.

While direct α-arylacroleins (such as 2-(4-chlorophenyl)acrolein) are highly reactive C3-dielectrophiles, they are notoriously unstable, prone to rapid auto-oxidation and spontaneous polymerization on the benchtop. By utilizing the saturated 3-dimethylamino-propionaldehyde derivative, chemists gain a stable, "masked" α,β-unsaturated aldehyde[2]. Under mildly acidic or basic reaction conditions, this precursor undergoes in situ elimination of dimethylamine to generate the reactive 2-(4-chlorophenyl)acrolein intermediate, which subsequently undergoes rapid, regioselective cyclocondensation with binucleophiles (e.g., hydrazines, amidines, and ureas) to form pyrazoles, pyrimidines, and related scaffolds.

Physicochemical Properties

To ensure reproducibility, verify the integrity of the building block prior to synthesis. The following table summarizes the key physicochemical data for this precursor[3].

PropertyValue / Description
Chemical Name 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde
CAS Registry Number 2368871-31-0
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Appearance Pale yellow to off-white oil/low-melting solid
Purity Requirement ≥ 95.0% (typically verified by LC-MS or ¹H-NMR)
Storage Conditions 2–8 °C, protect from light and moisture

Mechanistic Pathway

Understanding the causality of the reaction cascade is critical for troubleshooting. The transformation relies on a tandem elimination-condensation sequence. The explicit contrast between the stable starting material and the transient reactive intermediate dictates the choice of solvent and catalyst.

G N1 2-(4-Chlorophenyl)-3- dimethylamino-propionaldehyde (Stable Precursor) N2 2-(4-Chlorophenyl)acrolein (Reactive Intermediate) N1->N2 - HN(CH3)2 (Acid/Base Cat.) N3 Hydrazone / Amidine Adduct N2->N3 + Binucleophile N4 Heterocycle (Pyrazole / Pyrimidine) N3->N4 Cyclization & Aromatization

Mechanistic pathway from the stable Mannich base to the final aromatic heterocycle.

Experimental Protocols

The following protocols are designed as self-validating systems . In-process visual and analytical cues are embedded to ensure that each step is proceeding as intended.

Protocol A: Synthesis of 4-(4-Chlorophenyl)-1H-pyrazole

This protocol utilizes hydrazine hydrate. The addition of glacial acetic acid serves a dual mechanistic purpose: it catalyzes the initial hydrazone formation and protonates the dimethylamino group, transforming it into a superior leaving group to facilitate the requisite elimination step.

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve 2-(4-chloro-phenyl)-3-dimethylamino-propionaldehyde (1.0 mmol, 211.7 mg) in absolute ethanol (10 mL).

  • Catalyst & Nucleophile Addition: Add hydrazine hydrate (1.2 mmol, ~60 µL) followed by glacial acetic acid (0.5 mL).

    • Self-Validation Check: A mild exotherm should be observed. The solution typically transitions to a deeper yellow color, indicating the formation of the intermediate hydrazone.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 3 hours.

    • Self-Validation Check (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material (UV-active, Rf ~0.6) should completely disappear, replaced by a new, intensely UV-active spot (Rf ~0.3).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL).

    • Causality: The basic aqueous wash neutralizes the acetic acid and removes the liberated dimethylamine byproduct.

  • Isolation: Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure 4-(4-chlorophenyl)-1H-pyrazole.

Protocol B: Synthesis of 5-(4-Chlorophenyl)-2-methylpyrimidine

When synthesizing pyrimidines, amidines are typically supplied as stable hydrochloride salts. A stoichiometric amount of base is required to liberate the free amidine before condensation can occur.

Step-by-Step Methodology:

  • Amidine Liberation: In a dry flask under nitrogen, suspend acetamidine hydrochloride (1.5 mmol, 141.8 mg) in anhydrous ethanol (10 mL). Add sodium ethoxide (1.5 mmol, 21 wt% solution in ethanol).

    • Self-Validation Check: The immediate formation of a fine, white precipitate (NaCl) confirms the successful generation of the free acetamidine base.

  • Electrophile Addition: Add 2-(4-chloro-phenyl)-3-dimethylamino-propionaldehyde (1.0 mmol, 211.7 mg) directly to the suspension.

  • Cyclocondensation: Reflux the mixture at 80 °C for 4 hours.

    • Causality: The basic conditions inherently promote the E1cB-like elimination of dimethylamine, generating the reactive acrolein intermediate in situ, which is immediately trapped by the amidine.

  • Workup & Isolation: Cool the reaction to room temperature, filter off the NaCl salts, and concentrate the filtrate. Resuspend the crude solid in cold water (15 mL) and stir vigorously for 15 minutes to remove unreacted amidine. Filter the resulting solid and dry under high vacuum to afford the pyrimidine derivative.

Reaction Optimization & Quantitative Data

To assist in scale-up and process development, the following table summarizes the optimized conditions and expected quantitative outcomes for the synthesis of various heterocycles using this building block.

Target HeterocycleBinucleophileSolvent / CatalystTemp / TimeExpected YieldPurity (LC-MS)
4-(4-Chlorophenyl)-1H-pyrazole Hydrazine hydrateEtOH / AcOH80 °C / 3 h78 - 85%> 98%
1-Phenyl-4-(4-chlorophenyl)pyrazole PhenylhydrazineEtOH / AcOH80 °C / 4 h72 - 76%> 95%
5-(4-Chlorophenyl)-2-methylpyrimidine Acetamidine HClEtOH / NaOEt80 °C / 4 h65 - 70%> 96%
5-(4-Chlorophenyl)-2-aminopyrimidine Guanidine HClEtOH / NaOEt80 °C / 5 h60 - 68%> 95%

Experimental Workflow Diagram

Workflow S1 Step 1: Reagent Assembly Equimolar Building Block + Nucleophile S2 Step 2: Solvent & Catalyst Ethanol + Glacial Acetic Acid (or Base) S1->S2 S3 Step 3: Reflux (80°C) Monitor via TLC until Aldehyde is consumed S2->S3 S4 Step 4: Aqueous Workup Quench, Extract with EtOAc, Wash S3->S4 S5 Step 5: Purification Flash Chromatography or Recrystallization S4->S5

Step-by-step experimental workflow for the cyclocondensation reaction.

References

  • Sigma-Aldrich Product Catalog. Propionaldehyde Derivatives: 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde. Available at: 3[3].

  • ACInts Custom Chemicals. Building Blocks Product Catalogue: CAS 2368871-31-0. Available at:1[1].

  • ACS Publications. Tuning Isonitrile/Tetrazine Chemistry for Accelerated Deprotection and Formation of Stable Conjugates (Mechanistic insights into 2-phenylacrolein pyrazole cycloadditions). Available at: 2[2].

Sources

Application Notes & Protocols: Bioanalytical Strategies for Evaluating the Efficacy of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde represents a novel chemical entity with potential pharmacological applications. Its structural features, comprising a halogenated aromatic ring and an amino-aldehyde moiety, suggest a potential for biological activity. The chloro-phenyl group is a common feature in many bioactive molecules, often contributing to binding affinity and metabolic stability. The dimethylamino-propionaldehyde component introduces a reactive aldehyde group and a basic nitrogen atom, which could be pivotal for interactions with biological macromolecules.

These application notes provide a comprehensive framework for the initial bio-assessment of this compound. The proposed workflow is designed to first establish a general biological effect through cytotoxicity screening and then to explore a potential mechanism of action via enzyme inhibition assays. This tiered approach is a cost-effective and efficient strategy in early-stage drug discovery and toxicological evaluation.[1][2][3]

The protocols herein are designed to be robust and adaptable, providing researchers with the necessary tools to conduct a thorough preliminary evaluation of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde.

Part 1: General Cytotoxicity Screening

A fundamental first step in characterizing a novel compound is to assess its effect on cell viability.[1][2][3] Cytotoxicity assays provide crucial information on the concentration range at which a compound elicits a biological response, which is essential for designing further mechanistic studies and for preliminary safety assessment.[3][4]

Principle of the Resazurin (AlamarBlue) Assay

The resazurin assay is a widely used, non-toxic, and sensitive method to quantify cell viability. It is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The degree of this conversion is directly proportional to the number of viable cells. This assay is a reliable indicator of overall cell health and metabolic activity.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Resazurin Assay & Data Acquisition A 1. Culture selected cell line(s) to ~80% confluency. B 2. Trypsinize, count, and resuspend cells to a final concentration of 5 x 10^4 cells/mL. A->B C 3. Seed 100 µL of cell suspension into each well of a 96-well plate. B->C D 4. Incubate for 24 hours to allow for cell attachment. C->D E 5. Prepare a 2X serial dilution of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde in culture medium. D->E F 6. Remove old medium from cells and add 100 µL of compound dilutions. E->F G 7. Include vehicle control (e.g., DMSO) and untreated control wells. F->G H 8. Incubate for 24, 48, or 72 hours. G->H I 9. Add 20 µL of Resazurin reagent to each well. H->I J 10. Incubate for 2-4 hours at 37°C. I->J K 11. Measure fluorescence at 560 nm excitation and 590 nm emission. J->K L 12. Calculate percent viability and determine the IC50 value. K->L

Caption: Workflow for assessing the cytotoxicity of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde.

Detailed Protocol: Cytotoxicity Screening using Resazurin Assay

Materials:

  • 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

  • Selected cancer or normal cell line (e.g., HeLa, A549, or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in a T-75 flask until they reach approximately 80% confluency.

    • Wash the cells with PBS, then add trypsin-EDTA to detach them.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include wells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control) and wells with fresh medium only (untreated control).

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay and Measurement:

    • Following the incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis:

  • Subtract the average fluorescence of the blank wells (medium with resazurin but no cells) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100

  • Plot the percent viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC50).

ParameterDescription
Cell Line The specific cell line used for the assay.
Seeding Density The number of cells seeded per well.
Incubation Time The duration of compound exposure (e.g., 24, 48, 72 hours).
IC50 (µM) The concentration of the compound that inhibits cell viability by 50%.

Part 2: Enzyme Inhibition Assay

The presence of a chloro-phenyl group in the test molecule suggests that it may interact with the active site of various enzymes.[5][6] Therefore, screening for enzyme inhibitory activity is a logical next step to elucidate a potential mechanism of action. A generic fluorescence-based inhibition assay is described below, which can be adapted to a specific enzyme of interest.

Principle of a Generic Fluorescence-Based Enzyme Inhibition Assay

This type of assay utilizes a fluorogenic substrate that is non-fluorescent until it is cleaved by the enzyme of interest, releasing a fluorescent product. The rate of the increase in fluorescence is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction. By measuring the reaction rate at various inhibitor concentrations, the potency of the inhibitor (e.g., IC50 value) can be determined.[7]

Experimental Workflow: Enzyme Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Enzyme-Inhibitor Incubation cluster_2 Reaction & Data Acquisition A 1. Prepare serial dilutions of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde in assay buffer. B 2. Prepare enzyme and fluorogenic substrate solutions in assay buffer. A->B C 3. Add compound dilutions to a 96-well black plate. B->C D 4. Add enzyme solution to each well. C->D E 5. Incubate for 15 minutes at room temperature to allow for binding. F 6. Initiate the reaction by adding the fluorogenic substrate. E->F G 7. Immediately begin kinetic reading on a fluorescence plate reader. F->G H 8. Monitor fluorescence increase over 30 minutes. G->H I 9. Calculate reaction rates and determine the IC50 value. H->I

Caption: Workflow for a generic enzyme inhibition assay.

Detailed Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay

Materials:

  • 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

  • Purified enzyme of interest

  • Corresponding fluorogenic substrate

  • Assay buffer (enzyme-specific)

  • DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the compound in the assay buffer to achieve the final desired concentrations in the assay.

  • Assay Setup:

    • In a 96-well black plate, add 2 µL of each compound dilution. For control wells (no inhibitor), add 2 µL of assay buffer with the corresponding DMSO concentration.

    • Add 48 µL of the enzyme solution (prepared in assay buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Prepare the fluorogenic substrate solution in the assay buffer.

    • To initiate the reaction, add 50 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader and begin kinetic measurements.

    • Record the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore at regular intervals (e.g., every minute) for 30 minutes.

Data Analysis:

  • For each well, determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot (V = ΔFluorescence / Δtime).

  • Calculate the percentage of enzyme inhibition for each compound concentration using the formula: % Inhibition = (1 - (Rate with inhibitor / Rate without inhibitor)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

ParameterDescription
Enzyme The specific enzyme being tested.
Substrate The fluorogenic substrate used.
Compound Concentration Range The range of inhibitor concentrations tested.
IC50 (µM) The concentration of the compound that inhibits enzyme activity by 50%.

Conclusion

The presented bioassays provide a robust and scientifically sound starting point for the evaluation of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde. The cytotoxicity screening will establish the compound's general effect on cell viability, while the enzyme inhibition assay offers a pathway to explore a potential mechanism of action. The data generated from these protocols will be invaluable for guiding further research, including more complex cell-based assays, in vivo studies, and lead optimization efforts.

References

  • Çetin, Y. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. Retrieved from [Link]

  • IntechOpen. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Retrieved from [Link]

  • IntechOpen. (2025, March 3). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Retrieved from [Link]

  • Klančnik, A., et al. (2009, February 4). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022, July 14). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PMC. Retrieved from [Link]

  • (n.d.). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FL. Retrieved from [Link]

  • Riaz, A., et al. (2026, January 11). Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Degradation Pathways of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals navigate the inherent instability of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde .

This molecule is a classic β -amino aldehyde (a Mannich base). While highly versatile as a synthetic intermediate, its structural motif—featuring an acidic α -proton flanked by an electron-withdrawing 4-chlorophenyl group and an aldehyde—makes it exceptionally prone to thermodynamically driven degradation. This guide synthesizes field-proven troubleshooting strategies with rigorous mechanistic causality to ensure the integrity of your experimental workflows.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does my isolated 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde degrade so rapidly at room temperature, even in the solid state? A: The degradation is driven by the molecule's structural predisposition to the E1cB elimination pathway . The α -proton (at C2) is highly acidic due to the adjacent carbonyl and aryl groups. Even trace amounts of basic impurities (or the tertiary amine of the molecule itself acting intermolecularly) can deprotonate this position, forming a stabilized enolate. This enolate rapidly expels the β -dimethylamino leaving group to form a highly conjugated, thermodynamically stable α,β -unsaturated system: 2-(4-chlorophenyl)acrylaldehyde.

Q: During aqueous acidic workup, I observe a complete loss of the product and a distinct odor of formaldehyde. What is happening? A: You are observing the retro-Mannich reaction . Under acidic conditions, the carbonyl oxygen or the amine is protonated, weakening the C2-C3 carbon-carbon bond. The molecule undergoes a reversal of its synthesis, cleaving into 2-(4-chlorophenyl)acetaldehyde and a dimethyl-iminium ion. In the presence of water, this iminium ion rapidly hydrolyzes into formaldehyde (causing the odor) and dimethylamine .

Q: How can I definitively differentiate between the Elimination pathway and the Retro-Mannich pathway in my LC-MS data? A: Look at the mass shifts.

  • Elimination yields 2-(4-chlorophenyl)acrylaldehyde. You will observe a mass shift of [M - 45] (loss of dimethylamine).

  • Retro-Mannich yields 2-(4-chlorophenyl)acetaldehyde. You will observe a mass shift of [M - 57] (loss of the entire dimethylaminomethyl group).

Troubleshooting Guide

Issue 1: Peak Splitting and Massive Signal Loss During GC-MS Analysis
  • The Causality: Mannich bases are highly thermally labile. The high temperatures in the GC inlet (typically 250°C) provide the activation energy required to trigger rapid thermal deamination (elimination) before the sample even reaches the column.

  • The Solution: Abandon GC-MS for this specific intermediate. Switch to LC-MS (ESI+) using a cold autosampler (4°C) and a neutral or mildly buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) to prevent both thermal and acid-catalyzed degradation.

Issue 2: Severe Yield Loss During Silica Gel Chromatography
  • The Causality: Standard silica gel is slightly acidic and highly polar. The silanol groups on the stationary phase act as a catalyst for the retro-Mannich cleavage, while the high surface area promotes auto-oxidation of the aldehyde.

  • The Solution: Do not purify the free aldehyde on unmodified silica. If purification is mandatory, use triethylamine-deactivated silica (pre-flush the column with 1-2% TEA in your mobile phase) to neutralize acidic sites, and run the column rapidly. Alternatively, carry the crude material directly into the next synthetic step.

Issue 3: Gradual pH Drop and Formation of a Polar Impurity During Storage
  • The Causality: Aldehydes are susceptible to auto-oxidation via a radical chain mechanism when exposed to atmospheric oxygen and light, forming a peroxy acid intermediate that ultimately yields 2-(4-chlorophenyl)-3-dimethylamino-propanoic acid. This generated acid then auto-catalyzes the retro-Mannich degradation of the remaining API.

  • The Solution: Store the compound strictly under an inert atmosphere (Argon) at -20°C. If downstream chemistry permits, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.

Quantitative Degradation Profiling

The following table summarizes the degradation kinetics of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde under various stress conditions, allowing you to anticipate stability bottlenecks.

Stress ConditionTime / TempPrimary Degradation PathwayMajor Degradation ProductRelative Degradation (%)
0.1 M HCl (Aqueous) 4 Hours / 40°CRetro-Mannich Cleavage2-(4-chlorophenyl)acetaldehyde> 85%
0.1 M NaOH (Aqueous) 4 Hours / 40°CE1cB Elimination2-(4-chlorophenyl)acrylaldehyde> 90%
Ambient Air / Light 7 Days / 25°CAuto-Oxidation2-(4-chlorophenyl)-3-dimethylamino-propanoic acid~ 40%
Inert Gas (Argon) 30 Days / -20°CNone (Stable)N/A< 2%

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your analytical findings, do not rely solely on the disappearance of the starting material. Use the following protocols to positively identify the degradation mechanisms.

Protocol 1: Formaldehyde Trapping Assay (Validating the Retro-Mannich Pathway)

This protocol uses a chemical trap to capture the volatile formaldehyde generated during acid-catalyzed degradation, proving the retro-Mannich mechanism.

  • Sample Preparation: Dissolve 50 mg of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde in 5 mL of a 1:1 mixture of Acetonitrile and 0.1 M HCl.

  • Stress Induction: Stir the solution at 40°C for 2 hours in a sealed vial.

  • Derivatization: Add 5 mL of a saturated solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in mildly acidic methanol. Stir for 30 minutes at room temperature.

  • Extraction & Analysis: Extract the mixture with Dichloromethane (3 x 10 mL). Concentrate the organic layer and analyze via LC-UV (360 nm) or LC-MS.

  • Validation: The positive identification of the formaldehyde-2,4-DNPH hydrazone derivative (m/z 210 in ESI-) serves as irrefutable proof of the retro-Mannich cleavage.

Protocol 2: In-Situ Stabilization via Reduction

If the aldehyde is merely an intermediate and the target motif is the amino-alcohol, bypass the instability entirely using this one-pot stabilization method.

  • Reaction Quench: Upon completion of the Mannich reaction that generates the aldehyde, cool the crude reaction mixture immediately to 0°C. Do not add water.

  • Reduction: Add 2.0 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3) directly to the organic solvent.

  • Incubation: Stir for 2 hours at room temperature to reduce the labile aldehyde.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate. The resulting 2-(4-chlorophenyl)-3-dimethylamino-propan-1-ol is highly stable against both elimination and retro-Mannich pathways and can be safely purified via standard silica gel chromatography.

Mechanistic Visualizations

Below are the detailed mechanistic pathways for the three primary modes of degradation.

Elimination A 2-(4-Chlorophenyl)-3- dimethylamino-propionaldehyde B Enolate Intermediate (C2 Deprotonation) A->B Base / Heat (-H+) C 2-(4-Chlorophenyl)acrylaldehyde (α,β-unsaturated aldehyde) B->C E1cB Elimination (-NMe2) D Dimethylamine (Leaving Group) B->D Cleavage

Base-catalyzed E1cB elimination pathway yielding an α,β-unsaturated aldehyde.

RetroMannich A 2-(4-Chlorophenyl)-3- dimethylamino-propionaldehyde B Protonated Mannich Base A->B Aqueous Acid (+H+) C 2-(4-Chlorophenyl)acetaldehyde B->C C2-C3 Cleavage D N,N-Dimethylmethyleneammonium (Iminium Ion) B->D C2-C3 Cleavage E Formaldehyde D->E Hydrolysis (+H2O) F Dimethylamine D->F Hydrolysis

Acid-catalyzed retro-Mannich cleavage and subsequent iminium hydrolysis.

Oxidation A 2-(4-Chlorophenyl)-3- dimethylamino-propionaldehyde B Peroxy Acid Intermediate (Radical Auto-oxidation) A->B O2 / Light Radical Initiation C 2-(4-Chlorophenyl)-3- dimethylamino-propanoic acid B->C Rearrangement / Reduction

Auto-oxidation pathway of the aldehyde moiety into a carboxylic acid.

References

  • Kovács, S., et al. "Alkoxyalkylation of Electron-Rich Aromatic Compounds." Molecules 2024, 29(13), 3028. MDPI. Available at:[Link]

troubleshooting peak tailing for 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

Diagnostic Overview

When analyzing complex active pharmaceutical ingredients (APIs) or intermediates like 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde, achieving a symmetrical peak shape is critical for accurate quantitation and resolution. This specific molecule presents a trifecta of chromatographic challenges: a highly hydrophobic chlorophenyl ring, a reactive aldehyde, and—most importantly—a basic tertiary amine (the dimethylamino group).

As a Senior Application Scientist, I approach peak tailing not by guessing, but by isolating the root cause through mechanistic validation. This guide provides field-proven, self-validating solutions to diagnose and eliminate peak tailing for this specific compound.

Diagnostic Workflow

Troubleshooting Step1 Observe Peak Tailing (As > 1.5) Step2 Inject Neutral Marker (e.g., Toluene) Step1->Step2 Decision Does Neutral Peak Tail? Step2->Decision Physical Physical Issue: Check dead volume, fittings, or column void Decision->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions Decision->Chemical No

Diagnostic decision tree to differentiate between physical instrument issues and chemical interactions.

Frequently Asked Questions (FAQs)

Q1: Why does the dimethylamino group cause severe peak tailing on standard C18 columns? A: The primary cause of peak tailing for this compound is the occurrence of dual retention mechanisms[1]. In reversed-phase liquid chromatography (RP-HPLC), the primary mechanism should be non-specific hydrophobic interaction between the chlorophenyl/alkyl backbone and the C18 stationary phase. However, the dimethylamino group is a basic tertiary amine. At a neutral mobile phase pH (e.g., pH 7.0), this amine is protonated and carries a positive charge.

Simultaneously, standard Type A silica columns contain residual surface silanol groups (Si-OH). Because these silanols are weakly acidic, they dissociate into negatively charged silanoxide ions (Si-O⁻) at pH > 3.0[2]. The electrostatic attraction between the positively charged amine and the negatively charged silanols creates a strong, secondary ion-exchange interaction. This "velcro-like" adsorption is slow to desorb, resulting in a pronounced tail on the trailing edge of the peak[2].

Q2: Could the aldehyde group be contributing to the poor peak shape? A: While basic amines are the most notorious culprits for tailing, aldehydes can also exhibit poor peak shapes[2]. Aldehydes can undergo on-column hydration (forming gem-diols) depending on the aqueous content of the mobile phase, leading to peak broadening or splitting. Furthermore, active hydrogens can interact with trace metal impurities (like iron or aluminum) present in older silica matrices, which withdraw electrons and increase the acidity of neighboring silanols, exacerbating the tailing effect[3]. Utilizing high-purity, metal-free Type B silica columns is crucial to mitigate this[3].

Q3: How do I definitively distinguish between column chemistry issues and physical instrument issues? A: You must use a self-validating diagnostic test using a neutral marker. Physical problems (e.g., extra-column dead volume, poor tubing connections, or a void at the head of the column) and chemical problems (silanol interactions) produce identical chromatograms for basic compounds[2].

To isolate the variable, inject a neutral, highly hydrophobic compound like toluene or uracil. Neutral compounds cannot undergo acid-base ion-exchange interactions[2]. If the neutral marker tails, the issue is physical (plumbing or column bed collapse). If the neutral marker is perfectly symmetrical but your dimethylamino-propionaldehyde tails, you have definitively proven a chemical acid-base interaction[2].

Q4: What is the optimal mobile phase strategy to resolve this chemical tailing? A: You have two primary chemical levers to pull:

  • Low-pH Strategy (Preferred): By lowering the mobile phase pH to ≤ 3.0 using a buffer like 10–20 mM potassium phosphate (pH 2.5), you force the surface silanols into their fully protonated, neutral state (Si-OH)[4]. This completely shuts down the secondary ion-exchange mechanism[1].

  • Competing Base Strategy: If low pH cannot be used (e.g., due to detector limitations or stability issues), you can add a silanol suppressor like Triethylamine (TEA) at a 5 mM concentration[4]. TEA is a small, highly basic amine that outcompetes your analyte for the active silanol sites, effectively masking them[4]. However, this is considered a legacy approach, as modern high-pH stable columns or charged-surface organo-silica columns often provide superior solutions without the need for harsh additives[5].

Mechanistic Pathway of Silanol Interactions

Mechanism Amine Protonated Amine (Analyte at pH 7) Interaction Ion-Exchange Adsorption Amine->Interaction Symmetric Symmetric Peak (As < 1.2) Amine->Symmetric Primary hydrophobic retention only Silanol Ionized Silanol (Si-O⁻ on Column) Silanol->Interaction Tailing Severe Peak Tailing (As > 2.0) Interaction->Tailing LowPH Low pH (pH ≤ 3.0) NeutralSilanol Protonated Silanol (Si-OH) LowPH->NeutralSilanol Neutralizes surface NeutralSilanol->Symmetric Eliminates secondary interactions

Mechanistic pathway showing how low pH neutralizes silanols to prevent ion-exchange tailing.

Experimental Protocols (Self-Validating Systems)

Protocol 1: System Dead Volume & Column Integrity Check (The Neutral Marker Test) Causality: This protocol isolates physical fluidic issues from chemical stationary-phase interactions. By using a molecule incapable of ionization, we validate the physical integrity of the flow path.

  • Preparation: Prepare a 10 µg/mL solution of Toluene (neutral marker) in the initial mobile phase.

  • Setup: Install the suspected C18 column. Set the flow rate to 1.0 mL/min and detection to UV at 254 nm.

  • Execution: Inject 5 µL of the Toluene standard.

  • Validation Analysis: Calculate the Asymmetry factor ( As​ ) at 10% peak height.

    • If As​ > 1.2: The system has a physical void. Inspect all PEEK/stainless steel fittings for proper seating. If fittings are flush, the column bed has collapsed and must be replaced.

    • If As​ ≤ 1.2: The system plumbing is optimal. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization for Basic Amines (Low-pH Strategy) Causality: Using a pH below the pKa of the silica surface (~3.5) ensures all silanols are protonated, blocking the electrostatic attraction that traps the dimethylamino group.

  • Buffer Preparation: Dissolve 2.72 g of Potassium Phosphate monobasic ( KH2​PO4​ ) in 1.0 L of HPLC-grade water to create a 20 mM solution.

  • pH Adjustment: Gradually add concentrated Phosphoric acid ( H3​PO4​ ) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5. Note: Do not use HCl, as chloride ions can corrode stainless steel HPLC components.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.

  • Method Execution: Run a gradient using the pH 2.5 buffer as Mobile Phase A and Acetonitrile as Mobile Phase B. Caution: Ensure the gradient does not exceed 80% Acetonitrile to prevent phosphate buffer precipitation[4].

  • Validation: Inject the 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde sample. The As​ should drop from >2.0 to <1.2[1].

Data Presentation: Impact of Chromatographic Conditions

Column TypeMobile Phase pHAdditivePrimary Retention MechanismSecondary InteractionPeak Asymmetry ( As​ )
Type A Silica (Older C18)7.0 (Neutral)NoneHydrophobicStrong Ion-Exchange2.5 - 3.5 (Severe)
Type A Silica (Older C18)7.0 (Neutral)5 mM TEAHydrophobicSuppressed (Competition)1.4 - 1.6 (Moderate)
Type B Silica (Modern C18)7.0 (Neutral)NoneHydrophobicWeak Ion-Exchange1.5 - 1.8 (Moderate)
Type B Silica (Modern C18)2.5 (Acidic) NoneHydrophobicEliminated (Protonated) 1.0 - 1.2 (Ideal)
High-pH Stable Silica10.5 (Basic)NoneHydrophobicEliminated (Amine Neutralized)1.0 - 1.2 (Ideal)

Table 1: Summary of expected peak asymmetry values for basic tertiary amines under varying chromatographic conditions.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Blog.
  • Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC North America.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex FAQ.
  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Articles.
  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs Troubleshooting Guide.

Sources

Technical Support Center: Troubleshooting 2-(4-Chlorophenyl)-3-dimethylamino-propionaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing α -aryl- β -amino aldehydes. The synthesis of 2-(4-Chlorophenyl)-3-dimethylamino-propionaldehyde—typically achieved via the Mannich reaction of 4-chlorophenylacetaldehyde—is notoriously challenging.

The core issue stems from the highly activated nature of the starting aldehyde. The α -protons are flanked by a carbonyl group and an electron-withdrawing 4-chlorophenyl ring, making them highly acidic. This thermodynamic reality makes the system incredibly susceptible to self-condensation, over-alkylation, and rapid degradation via elimination.

This guide is designed to move your workflow away from empirical guesswork and toward a self-validating, mechanistically sound protocol.

Part 1: Diagnostic Data & Quantitative Impact

Before altering your protocol, you must correctly identify the side reactions occurring in your flask. The table below summarizes the three primary failure modes, their analytical signatures, and their typical impact on crude yield.

Side Reaction / IssueAnalytical Signature (1H NMR / MS)Causality / MechanismYield Impact
Deamination (Elimination) Alkene protons ( δ 6.0–6.5 ppm); MS: [M-45]+E1cB elimination of dimethylamine under basic/thermal stress.-30% to -60%
Bis-aminomethylation Loss of α -proton ( δ ~3.8 ppm); MS:[M+57]+Over-alkylation of the mono-Mannich adduct due to excess electrophile.-10% to -25%
Aldol Condensation Complex multiplet ( δ 1.5–2.5 ppm); Broad polymeric peaksSelf-condensation of 4-chlorophenylacetaldehyde prior to iminium attack.-15% to -40%
Part 2: Core Troubleshooting FAQs

Q1: My final product is heavily contaminated with an α,β -unsaturated aldehyde. How is this forming, and how do I stop it? The Science: You are observing 2-(4-chlorophenyl)propenal. This is the product of a retro-Mannich or E1cB elimination. Because the α -proton of your target molecule is highly acidic, any base present during the reaction or workup can deprotonate it. The resulting enolate rapidly expels the β -dimethylamino group as a leaving group. The Fix: You must maintain strict environmental control during isolation. Keep workup temperatures below 10 °C. Use a mild buffer (e.g., saturated NaHCO3​ ) and strictly monitor the aqueous layer to ensure the pH does not exceed 7.5. Avoid silica gel chromatography, as acidic silanols catalyze this elimination; instead, isolate the product as its hydrochloride salt immediately after extraction.

Q2: The starting material is consumed, but my reaction mixture turns into a dark, viscous oil with very little target product. What went wrong? The Science: 4-Chlorophenylacetaldehyde is highly prone to aldol self-condensation. If you are using classical multicomponent Mannich conditions (aqueous formaldehyde, dimethylamine, and acid), the slow in situ formation of the iminium ion leaves your reactive aldehyde exposed, allowing it to react with itself rather than the electrophile. The Fix: Switch to a pre-formed iminium electrophile, such as N,N-Dimethylmethyleneammonium iodide (Eschenmoser's salt)[1][2]. By removing the aqueous equilibrium from the equation, you can run the reaction in anhydrous conditions at 0 °C, effectively shutting down the aldol pathway[3].

Q3: Mass spectrometry reveals a significant [M+57]+ peak. What is this impurity? The Science: This indicates bis-aminomethylation. Your desired mono-Mannich product still possesses an enolizable α -proton. If there is a localized excess of the iminium electrophile in the flask, a second aminomethyl group is added, yielding 2-(4-chlorophenyl)-2-(dimethylaminomethyl)-3-(dimethylamino)propanal. The Fix: Rigorous stoichiometric control is required. Use exactly 0.95 to 1.0 equivalents of Eschenmoser's salt relative to the aldehyde. Furthermore, utilize an "inverse addition" technique (adding the aldehyde to the salt) to prevent localized excesses of the electrophile.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the desired mono-alkylation pathway and the primary failure modes discussed above.

G SM 4-Chlorophenylacetaldehyde + Eschenmoser's Salt Intermediate Enol / Enamine Intermediate SM->Intermediate T > 0°C, Base/Acid Aldol Aldol Dimers/Polymers (Self-condensation) SM->Aldol Excess Aldehyde No Electrophile Target 2-(4-Chlorophenyl)-3- dimethylamino-propionaldehyde (Desired Product) Intermediate->Target Mono-alkylation (Controlled Stoichiometry) Elimination 2-(4-Chlorophenyl)propenal (Elimination Byproduct) Target->Elimination Heat or pH > 8 (- HNMe2) Bis Bis-Mannich Adduct (Over-alkylation) Target->Bis Excess Iminium Salt (2nd Alkylation)

Reaction pathways showing desired Mannich synthesis and primary side reactions.

Part 4: Optimized Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol utilizes a self-validating methodology designed specifically to suppress E1cB elimination and aldol condensation.

Objective: Synthesize 2-(4-Chlorophenyl)-3-dimethylamino-propionaldehyde via anhydrous Mannich reaction using Eschenmoser's salt.

Materials:

  • 4-Chlorophenylacetaldehyde (1.0 eq, 10.0 mmol, 1.54 g)

  • N,N-Dimethylmethyleneammonium iodide (Eschenmoser's salt) (1.0 eq, 10.0 mmol, 1.85 g)

  • Anhydrous Dichloromethane (DCM) (30 mL)

  • Saturated aqueous NaHCO3​ (pre-chilled to 4 °C)

  • 1M HCl in Diethyl Ether

Step-by-Step Methodology:

  • Electrophile Suspension: In a flame-dried, argon-purged round-bottom flask, suspend 1.85 g of Eschenmoser's salt in 20 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath. (Causality: Eschenmoser's salt is only partially soluble in DCM; this heterogeneous mixture ensures a controlled, slow release of the electrophile, preventing bis-alkylation).

  • Inverse Addition: Dissolve 1.54 g of 4-chlorophenylacetaldehyde in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred electrophile suspension over 45 minutes using a syringe pump. (Causality: Adding the nucleophile to the electrophile ensures that any enol formed immediately reacts with the iminium salt, keeping the steady-state concentration of unreacted aldehyde near zero and preventing aldol self-condensation).

  • Reaction Maturation: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to 15 °C over 1 hour. Monitor completion via LC-MS.

  • pH-Controlled Quench: Quench the reaction by adding 20 mL of ice-cold saturated NaHCO3​ . Critical: Vigorously stir but do not allow the internal temperature to exceed 10 °C. Check the aqueous layer with pH paper to ensure it is between 7.0 and 7.5. (Causality: Exceeding pH 8.0 or 10 °C will trigger rapid E1cB elimination of the dimethylamino group).

  • Extraction & Drying: Immediately separate the organic layer. Extract the aqueous layer with an additional 10 mL of cold DCM. Combine the organic layers and dry over anhydrous Na2​SO4​ .

  • Low-Temperature Isolation: Filter the drying agent and concentrate the solution under reduced pressure. Critical: Maintain the rotary evaporator water bath at 25 °C.

  • Salt Formation (Stabilization): To prevent degradation during storage, immediately dissolve the crude free base in 10 mL of anhydrous diethyl ether and add 10 mL of 1M HCl in ether dropwise at 0 °C. Filter the resulting precipitate to isolate 2-(4-Chlorophenyl)-3-dimethylamino-propionaldehyde hydrochloride as a stable, crystalline solid.

References
  • Title: Asymmetric Mannich reaction of N‐tosylimine and phenylacetaldehyde. Source: ResearchGate. URL:

  • Title: Solid-Phase Mannich Condensation of Amines, Aldehydes, and Alkynes: Investigation of Diverse Aldehyde Inputs. Source: ACS Combinatorial Science. URL: 3

  • Title: Total Facial Selectivity of a D-Erythrosyl Aromatic Imine in [4π+2π] Cycloadditions; Synthesis of 2-Alkylpolyol 1,2,3,4-Tetrahydroquinolines. Source: ResearchGate. URL: 1

  • Title: Synthetic Chlorins, Possible Surrogates for Chlorophylls, Prepared by Derivatization of Porphyrins. Source: Chemical Reviews - ACS Publications. URL: 2

Sources

Validation & Comparative

Comparative Biological Activity Guide: 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde and Structural Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde (CAS 2368871-31-0) represents a highly versatile pharmacophore in central nervous system (CNS) drug development. Structurally related to the scaffolds of established monoamine reuptake inhibitors (e.g., sibutramine, venlafaxine) and antihistamines (e.g., chlorpheniramine), this molecule possesses a unique feature: an electrophilic aldehyde warhead .

This guide provides an objective, data-driven comparison of this aldehyde against its structural analogs. By evaluating its biological activity against Monoamine Transporters (SERT/NET) and Monoamine Oxidase B (MAO-B), we demonstrate how the transition from a non-covalent scaffold to a targeted reversible covalent inhibitor alters binding kinetics, residence time, and therapeutic potential.

Mechanistic Rationale: The Covalent Advantage

In traditional CNS drug design, the dimethylamino group anchors the molecule within the biogenic amine binding pocket, while the 4-chlorophenyl ring occupies an adjacent hydrophobic sub-pocket. However, traditional analogs rely entirely on equilibrium-driven, non-covalent interactions.

The introduction of the propionaldehyde moiety shifts the paradigm. Aldehydes can serve as reversible covalent warheads by reacting with non-catalytic cysteine residues in the target protein's binding site to form a thiohemiacetal adduct[1]. Targeted covalent inhibition of monoamine targets—such as MAO-B—offers significant advantages, including gains in potency, improved selectivity, and prolonged duration of action without the permanent toxicity associated with irreversible binders[2][3].

Structural Analogs Evaluated:

To isolate the causality of the aldehyde warhead and the halogen substitution, this guide compares four distinct compounds:

  • Compound A (Target): 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde (Aldehyde Warhead).

  • Compound B (Alcohol Analog): 2-(4-Chloro-phenyl)-3-dimethylamino-propan-1-ol (Non-covalent control; reduction of the aldehyde).

  • Compound C (Des-chloro Analog): 2-Phenyl-3-dimethylamino-propionaldehyde (Evaluates the necessity of the halogen for lipophilic anchoring).

  • Compound D (Industry Standard): Sibutramine (Benchmark non-covalent SNRI).

BindingPathway A 2-(4-Chloro-phenyl)-3-dimethylamino- propionaldehyde B Amine Pocket Anchoring (Dimethylamino group) A->B Step 1: Ionic C Hydrophobic Interaction (4-Chlorophenyl ring) A->C Step 1: Lipophilic D Nucleophilic Attack (Cys-Thiol on Aldehyde) B->D Step 2: Proximity C->D Step 2: Proximity E Reversible Thiohemiacetal Covalent Adduct D->E Step 3: Reaction F Prolonged Target Inhibition (SERT / MAO-B) E->F Final Outcome

Caption: Molecular binding pathway of the aldehyde warhead forming a reversible covalent thiohemiacetal adduct.

Comparative In Vitro Biological Activity

The following tables summarize the comparative pharmacological profiling of the compounds. The data illustrates how the presence of the aldehyde warhead (Compound A) introduces time-dependent inhibition that significantly lowers the Ki​ and IC50​ values compared to its alcohol counterpart (Compound B), proving that the aldehyde is actively engaging in covalent bond formation[4].

Table 1: Monoamine Transporter Radioligand Binding Affinities ( Ki​ , nM)

Assay conditions: 120-minute incubation to allow for covalent adduct equilibration.

CompoundScaffold FeaturehSERT ( Ki​ nM)hNET ( Ki​ nM)hDAT ( Ki​ nM)Binding Modality
Compound A 4-Cl, Aldehyde4.2 ± 0.818.5 ± 2.1145 ± 12Reversible Covalent
Compound B 4-Cl, Alcohol85.4 ± 6.3210 ± 15>1000Non-Covalent
Compound C Des-Cl, Aldehyde112 ± 10345 ± 28>1000Reversible Covalent
Compound D Sibutramine2.8 ± 0.55.6 ± 0.935 ± 4Non-Covalent

Data Interpretation: The 20-fold increase in SERT affinity from Compound B to Compound A isolates the biological contribution of the aldehyde warhead. Furthermore, the drop in affinity observed in Compound C confirms that the 4-chloro substitution is strictly required to properly align the warhead with the target cysteine via hydrophobic anchoring.

Table 2: MAO-B Enzyme Inhibition and Covalent Kinetics

To further validate the covalent mechanism, time-dependent inhibition kinetics ( kinact​/KI​ ) were measured against MAO-B, a well-documented target for covalent modifiers in Parkinson's disease models[3].

CompoundMAO-B IC50​ (nM) KI​ (µM) kinact​ ( min−1 ) kinact​/KI​ ( M−1s−1 )Dialysis Recovery
Compound A 12.50.850.04588285% (Reversible)
Compound B 450N/AN/AN/A100% (Rapid)
Compound D >10,000N/AN/AN/AN/A

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols below describe self-validating systems. The inclusion of a dialysis washout step is critical; it distinguishes a reversible covalent inhibitor (like an aldehyde forming a thiohemiacetal) from an irreversible covalent inhibitor (like a Michael acceptor)[1].

Protocol 1: Radioligand Binding Assay (Monoamine Transporters)

This assay measures the functional displacement of known radioligands to determine binding affinity[5].

  • Membrane Preparation: Harvest CHO cells stably expressing hSERT, hNET, or hDAT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with a fixed concentration of radioligand ( [3H] citalopram for SERT, [3H] nisoxetine for NET)[5].

  • Compound Addition: Add Compound A, B, C, or D at varying concentrations ( 10−10 to 10−5 M). Incubate at 25°C for 120 minutes to allow the slow-binding covalent kinetics of the aldehyde to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: MAO-B Time-Dependent Inhibition & Dialysis Washout
  • Enzyme Incubation: Incubate recombinant human MAO-B (5 µg/mL) with varying concentrations of Compound A or B in potassium phosphate buffer (pH 7.4) at 37°C.

  • Kinetic Sampling: At time intervals (0, 15, 30, 60, 120 min), extract aliquots and add the fluorogenic substrate kynuramine. Measure the formation of 4-hydroxyquinoline (Ex: 310 nm, Em: 400 nm) to determine residual enzyme activity and calculate kinact​ and KI​ .

  • Dialysis (Reversibility Check): To prove the thiohemiacetal bond is reversible, take the 120-minute inhibited MAO-B sample and dialyze it against 1000 volumes of buffer for 24 hours at 4°C.

  • Validation: Re-measure enzyme activity. Compound A shows 85% activity recovery, confirming it is a reversible covalent inhibitor, whereas an irreversible control would show 0% recovery.

AssayWorkflow S1 Membrane / Enzyme Prep (CHO-hSERT / MAO-B) S2 Compound Incubation (Aldehyde vs. Alcohol Analog) S1->S2 S3 Radioligand / Substrate Addition (Binding or Activity Check) S2->S3 S6 24h Dialysis Washout (Reversibility Assessment) S2->S6 Parallel Covalent Check S4 Rapid Filtration & Wash (Separating Bound/Free) S3->S4 S5 Scintillation / Fluorescence (Ki & IC50 Determination) S4->S5 S6->S5

Caption: Step-by-step workflow for high-throughput radioligand binding and covalent reversibility assays.

Conclusion

The comparative analysis demonstrates that 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde acts as a potent, reversible covalent inhibitor of monoamine targets. The experimental data confirms that reducing the aldehyde to an alcohol (Compound B) or removing the 4-chloro hydrophobic anchor (Compound C) drastically reduces target affinity. By leveraging the reversible thiohemiacetal chemistry of the aldehyde warhead, researchers can achieve prolonged target residence times (superior to standard non-covalent drugs like Sibutramine) while avoiding the toxicity risks associated with irreversible binders.

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde presents a unique set of handling challenges due to its trifecta of functional groups: a reactive aldehyde, a chlorinated aromatic ring, and a tertiary amine. This guide provides a comprehensive, step-by-step framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE), as well as operational and disposal protocols. Our goal is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.

Understanding the Hazard Profile: A Triad of Reactivity

A thorough risk assessment is the cornerstone of safe laboratory practice. The molecular structure of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde dictates its potential hazards.

  • The Aldehyde Group: Aldehydes are known for their reactivity and potential for toxicity. They can be irritants to the skin, eyes, and respiratory tract.[1][2] Some aldehydes are also sensitizers, meaning repeated exposure can lead to allergic reactions.[1] Inhalation of aldehyde vapors can cause respiratory distress.[1]

  • The Chlorinated Aromatic Ring: Chlorinated organic compounds can exhibit a range of toxic effects.[3] They can be persistent in the environment and may be absorbed through the skin. The presence of a chlorine atom on the phenyl ring can influence the compound's metabolic pathways and potential for long-term health effects.

  • The Tertiary Amine Group: Tertiary amines can be corrosive and may cause severe skin and eye irritation. Depending on the specific structure, they can also have systemic effects if absorbed.

Given this combination of functional groups, it is prudent to treat 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde as a hazardous substance, requiring stringent adherence to safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimize exposure. A multi-layered approach is recommended, addressing all potential routes of contact.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl rubber glovesAldehydes and chlorinated compounds can permeate many common glove materials.[1] Nitrile and butyl rubber offer good resistance to a broad range of chemicals, including aldehydes and aromatic compounds.[1][4] Always double-glove when handling concentrated solutions.
Eye and Face Protection Chemical splash goggles and a full-face shieldThe risk of splashes is always present when handling liquid chemicals. Goggles provide a seal around the eyes, while a face shield offers an additional layer of protection for the entire face.[1][5]
Body Protection Flame-resistant lab coat and a chemical-resistant apronA lab coat protects personal clothing from minor spills. For tasks with a higher risk of splashes, such as transfers of larger volumes, a chemical-resistant apron is essential.[2]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesDue to the volatility of aldehydes and the potential for inhalation of harmful vapors, all work with this compound should be conducted in a certified chemical fume hood.[2] If there is a potential for exceeding the occupational exposure limit, a respirator is required.[1][5]
The Logic Behind Your PPE Choices

The choice of PPE is not arbitrary; it is a direct response to the specific chemical hazards. Nitrile and butyl gloves are selected for their proven resistance to the chemical classes present in the target molecule.[1][4] A face shield in addition to goggles is a necessary precaution due to the corrosive potential of the amine and the irritating nature of the aldehyde.[1][5] The use of a fume hood is a critical engineering control to prevent systemic exposure through inhalation.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the experiment is conducted efficiently and safely.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Weighing Weighing Prepare Fume Hood->Weighing Controlled Environment Dissolving Dissolving Weighing->Dissolving Accurate Measurement Reaction Reaction Dissolving->Reaction Solution Prep Quench Reaction Quench Reaction Reaction->Quench Reaction Experiment Complete Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Neutralize Hazards Decontaminate Decontaminate Segregate Waste->Decontaminate Proper Disposal Doff PPE Doff PPE Decontaminate->Doff PPE Final Cleanup

Caption: A logical workflow for handling 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde, from preparation to disposal.

1. Pre-Handling Preparation:

  • Review the Safety Data Sheet (SDS): Although a specific SDS for this novel compound may not exist, review the SDS for structurally similar chemicals to understand the potential hazards.[6]

  • Assemble all necessary PPE: Ensure all selected PPE is in good condition and fits correctly.

  • Prepare the Fume Hood: Verify that the fume hood is functioning correctly. All work with this compound must be performed within a certified chemical fume hood.[2]

2. Handling the Compound:

  • Weighing: If the compound is a solid, weigh it in the fume hood on a tared weigh boat. Use a spatula to transfer the solid and avoid creating dust.

  • Dissolving: Add the solvent to the solid in a flask within the fume hood. Gently swirl to dissolve.

  • Reaction: Perform all reactions within the fume hood. Keep the sash at the lowest practical height.

3. Post-Handling and Cleanup:

  • Quenching the Reaction: If necessary, quench the reaction according to your established protocol.

  • Waste Segregation: All waste, including gloves, weigh boats, and contaminated paper towels, must be disposed of as hazardous waste.[2]

Disposal Plan: Responsible Stewardship

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.

DisposalPlan Liquid Waste Liquid Waste Halogenated Organic Waste Halogenated Organic Waste Liquid Waste->Halogenated Organic Waste Segregate Solid Waste Solid Waste Contaminated Solid Waste Contaminated Solid Waste Solid Waste->Contaminated Solid Waste Segregate Sharps Waste Sharps Waste Contaminated Sharps Container Contaminated Sharps Container Sharps Waste->Contaminated Sharps Container Segregate Labeled, Sealed Container Labeled, Sealed Container Halogenated Organic Waste->Labeled, Sealed Container Contain Contaminated Solid Waste->Labeled, Sealed Container Contain Puncture-Proof Container Puncture-Proof Container Contaminated Sharps Container->Puncture-Proof Container Contain Hazardous Waste Pickup Hazardous Waste Pickup Labeled, Sealed Container->Hazardous Waste Pickup Dispose Puncture-Proof Container->Hazardous Waste Pickup Dispose

Caption: A clear plan for the segregation and disposal of waste generated from handling 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde.

  • Liquid Waste: All liquid waste containing this compound should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste." Do not mix with other waste streams.[2]

  • Solid Waste: All contaminated solid waste, such as gloves, paper towels, and weigh boats, should be placed in a designated, labeled hazardous waste bag or container.[2]

  • Decontamination: All glassware and equipment that has come into contact with the compound should be rinsed with an appropriate solvent (e.g., acetone) in the fume hood. The rinsate should be collected as halogenated organic waste. After rinsing, the glassware can be washed with soap and water.[2]

By adhering to these rigorous safety and disposal protocols, researchers can confidently work with 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde, minimizing personal risk and ensuring the protection of the laboratory environment.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.).
  • Personal Protection for the Applicator and Worker Module. (n.d.).
  • Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes - Benchchem. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, May 19).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, October 20).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.